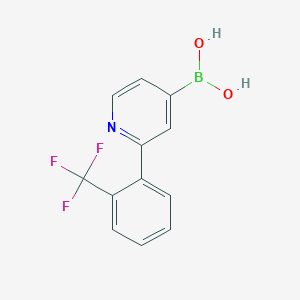
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of a precursor molecule containing a pyridine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Another approach involves the use of trifluoromethylated building blocks, which are then coupled with pyridine derivatives through various coupling reactions, such as Suzuki-Miyaura coupling. This method often employs palladium catalysts and boronic acid derivatives to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes or the use of pre-fluorinated intermediates. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronate ester or boronic anhydride.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed for the reduction of the trifluoromethyl group.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions include boronate esters, difluoromethylated pyridines, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the trifluoromethyl group
Wirkmechanismus
The mechanism of action of (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and electronic effects. This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridine: A compound with similar structural features but without the boronic acid group.
Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring.
Uniqueness
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is unique due to the combination of the trifluoromethyl group and the boronic acid group.
Eigenschaften
Molekularformel |
C12H9BF3NO2 |
|---|---|
Molekulargewicht |
267.01 g/mol |
IUPAC-Name |
[2-[2-(trifluoromethyl)phenyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)10-4-2-1-3-9(10)11-7-8(13(18)19)5-6-17-11/h1-7,18-19H |
InChI-Schlüssel |
FCFMBHHZHMIGOO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)C2=CC=CC=C2C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


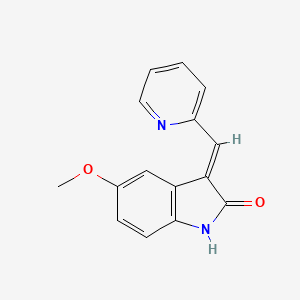
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)

![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
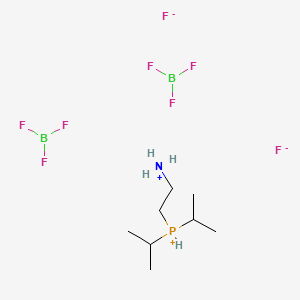

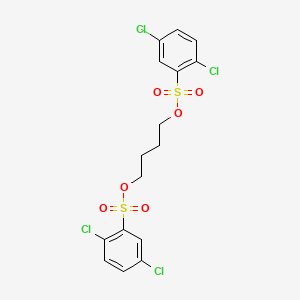
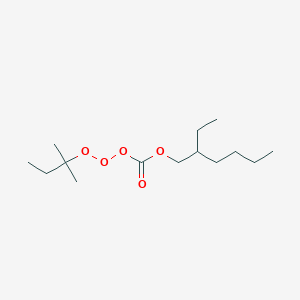
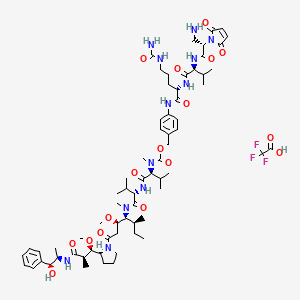
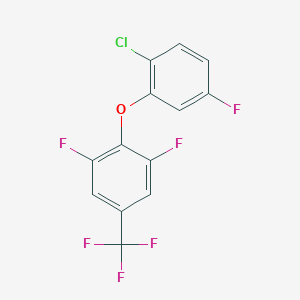
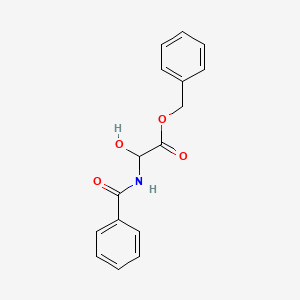
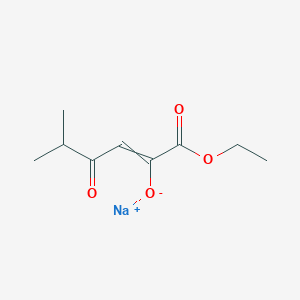
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
